molecular formula C21H20ClN3O3 B2770287 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1351632-20-6

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2770287
CAS RN: 1351632-20-6
M. Wt: 397.86
InChI Key: DAQXKCVELRUVAB-UHFFFAOYSA-N
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Description

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
The exact mass of the compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Applications

  • A series of related compounds have been synthesized and evaluated for their antimicrobial properties. For instance, azetidin-2-ones derivatives have shown potent antimicrobial activity against a range of pathogens including Bacillus anthracis , Staphylococcus aureus , and Candida albicans , highlighting significant structure-activity relationship trends (Halve, Bhadauria, & Dubey, 2007). Similarly, quinoline-oxadiazole-based azetidinone derivatives have been characterized and tested for antibacterial activity against various bacterial strains, showing significant correlations in antimicrobial efficacy (Dodiya, Shihory, & Desai, 2012).

Anticancer Applications

  • Research has also explored the potential anticancer applications of related compounds. For example, certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, showing good activity against breast and colorectal cancer cell lines. These compounds have the potential to serve as anticancer agents, with their molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Structural and Mechanistic Insights

  • The synthesis and structural characterization of related compounds have provided insights into their chemical properties and potential mechanistic actions. For instance, the crystal structure analysis and molecular docking studies of tetrazole derivatives have been conducted to understand their orientation and interaction within the active sites of targeted enzymes, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Molecular Docking and Pharmacological Evaluations

  • Molecular docking and pharmacological evaluations have been performed on various derivatives, demonstrating their bioactive potential. For instance, novel pyrazoline derivatives synthesized via microwave-assisted methods have shown promising anti-inflammatory and antibacterial activities, supported by molecular docking results (Ravula, Babu, & Manich, 2016).

properties

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-27-18-8-5-14(6-9-18)7-10-19(26)25-12-16(13-25)21-23-20(24-28-21)15-3-2-4-17(22)11-15/h2-6,8-9,11,16H,7,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQXKCVELRUVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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